Ethyl 2-(oxazol-5-YL)pyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(oxazol-5-YL)pyrimidine-5-carboxylate is a heterocyclic compound that features both oxazole and pyrimidine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and its unique structural properties. The oxazole ring is known for its biological activities, while the pyrimidine ring is a common scaffold in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(oxazol-5-YL)pyrimidine-5-carboxylate typically involves the formation of the oxazole ring followed by the construction of the pyrimidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl 2-amino-4,6-dichloropyrimidine-5-carboxylate with an oxazole derivative can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(oxazol-5-YL)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazolone derivatives.
Reduction: Reduction reactions can target the pyrimidine ring, leading to the formation of dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions 4 and 6.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium phenoxide, dimethylamine, and potassium fluoride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazolone derivatives, while reduction can produce dihydropyrimidine derivatives.
Scientific Research Applications
Ethyl 2-(oxazol-5-YL)pyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor agonists/antagonists.
Mechanism of Action
The mechanism of action of Ethyl 2-(oxazol-5-YL)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets . These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways.
Comparison with Similar Compounds
Ethyl 2-(oxazol-5-YL)pyrimidine-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-(4-methoxyphenyl)-6-methyl-2-(4-((1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)pyrimidine-5-carboxylate: This compound also features a pyrimidine ring but has different substituents that confer unique biological activities.
2-(2,6-Dichlorophenylamino)-phenyl methyl-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones: This compound contains an oxazole ring and exhibits antibacterial properties.
The uniqueness of this compound lies in its specific combination of oxazole and pyrimidine rings, which provides a versatile scaffold for the development of new bioactive molecules.
Biological Activity
Ethyl 2-(oxazol-5-YL)pyrimidine-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features an oxazole ring fused with a pyrimidine structure, which is significant for its reactivity and biological properties. The molecular formula is C₁₁H₈N₂O₃, and it contains a carboxylate group at the 5-position of the pyrimidine ring. The unique arrangement of functional groups contributes to its interactions with biological targets, enhancing its pharmacological potential.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Cyclization Reactions : These reactions facilitate the formation of the oxazole ring.
- Carboxylation : The introduction of the carboxylate group at the pyrimidine's 5-position is achieved through various carboxylation techniques.
These synthetic routes are crucial for obtaining derivatives that may exhibit enhanced biological activities or altered physical properties.
Biological Activities
Research indicates that compounds similar to this compound exhibit a variety of biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of oxazole compounds display significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines .
- Antimicrobial Properties : Some oxazole derivatives have shown selective activity against Gram-positive bacteria, indicating potential applications in treating bacterial infections .
- Inhibition of Enzymatic Activity : this compound may act as an inhibitor for specific enzymes involved in metabolic pathways related to cancer progression .
Structure-Activity Relationship (SAR)
The SAR studies have revealed that modifications to the oxazole and pyrimidine rings can significantly impact biological activity. For example:
Compound | IC50 (µM) | Activity Type |
---|---|---|
Compound A | 0.01 ± 0.098 | Anticancer (MCF-7) |
Compound B | 0.17 ± 0.034 | Anticancer (Etoposide control) |
Compound C | >10 | Antimicrobial |
These findings suggest that specific substitutions on the oxazole or pyrimidine moieties can enhance potency and selectivity against targeted cancer cell lines .
Case Studies
- Anticancer Efficacy : A recent study evaluated a series of oxazole derivatives, including this compound, against multiple human cancer cell lines. The results indicated that several derivatives exhibited potent anticancer activities with IC50 values significantly lower than conventional chemotherapeutics .
- Enzyme Inhibition : Another investigation focused on the inhibition of 15-prostaglandin dehydrogenase (15-PGDH), an enzyme implicated in tumor growth regulation. Compounds structurally related to this compound were shown to effectively inhibit this enzyme, thus potentially elevating levels of PGE2, which could enhance therapeutic outcomes in colorectal cancer models .
Properties
Molecular Formula |
C10H9N3O3 |
---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
ethyl 2-(1,3-oxazol-5-yl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C10H9N3O3/c1-2-15-10(14)7-3-12-9(13-4-7)8-5-11-6-16-8/h3-6H,2H2,1H3 |
InChI Key |
AZIYFWMDLPDXBV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)C2=CN=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.